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Histone Acetyltransferases (HATs) are a critical class of enzymes that catalyze the transfer of

an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails and

other proteins.[1] This post-translational modification neutralizes the positive charge of lysine,

weakening the interaction between histones and DNA and creating a more open chromatin

structure known as euchromatin, which is generally associated with transcriptional activation.[1]

The specificity of HATs for particular lysine residues on specific histone or non-histone

substrates is crucial for the precise regulation of gene expression and other DNA-templated

processes.

This guide provides a detailed comparison of the substrate specificity of the major HAT

families, presenting quantitative data, experimental methodologies, and visual diagrams to aid

researchers, scientists, and drug development professionals in understanding these key

epigenetic regulators.

Major HAT Families and Their Substrate Preferences
Nuclear HATs are broadly categorized into three major families based on sequence homology

and structure: the Gcn5-related N-acetyltransferases (GNATs), the MYST family (named after

its founding members: MOZ, Ybf2/Sas3, Sas2, and Tip60), and the p300/CBP family.[2][3][4]

Each family exhibits distinct characteristics regarding substrate selection and the structural

basis for their specificity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10783161?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Histone_acetyltransferase
https://en.wikipedia.org/wiki/Histone_acetyltransferase
https://pmc.ncbi.nlm.nih.gov/articles/PMC2723715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4881052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7340344/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gcn5-Related N-Acetyltransferases (GNATs)
The GNAT family, which includes enzymes like Gcn5 and PCAF, is known for its relatively

restricted substrate preference. Their primary targets are lysines on the N-terminal tails of

histones H3 and H4. Structural studies have shown that for effective substrate binding and

catalysis, GNATs typically only require three to five amino acid residues on either side of the

target lysine. While recombinant GNAT enzymes are active on free histones, their activity on

nucleosomal substrates is significantly enhanced when they are part of larger multi-subunit

complexes, such as the SAGA or ADA complexes. Interestingly, incorporation into these

complexes can broaden the substrate specificity of the catalytic subunit.

MYST Family
The MYST family is the largest and most diverse HAT family. These enzymes, which include

Tip60, MOF, and MOZ, generally target histones H2A, H3, and H4. A key distinction from the

GNAT family is that the substrate specificity of MYST HATs can be influenced by interactions

with regions of the histone substrate that are more distant from the target lysine. For example,

the full-length histone H4 is acetylated by the piccolo NuA4 complex (containing the MYST HAT

Esa1) at a rate 2000-fold faster than histone tail peptides alone, indicating that the histone-fold

domain is critical for efficient catalysis. In contrast to GNATs, the assembly of MYST HATs into

their respective complexes often leads to a more restricted and specific pattern of lysine

acetylation. For instance, the KAT8 enzyme, a member of the MYST family, specifically

acetylates H4K16.

p300/CBP Family
The p300/CBP family, comprising the two highly homologous proteins p300 and CBP, is

renowned for its promiscuous substrate specificity. These enzymes act as global transcriptional

co-activators and can acetylate all four core histones (H2A, H2B, H3, and H4), as well as a vast

array of non-histone proteins, including numerous transcription factors. The structural basis for

this broad specificity lies in an electronegative pocket near the active site, which favors histone

acetylation sites that have a positively charged (basic) amino acid in the -3 or +4 position

relative to the target lysine. This promiscuity allows p300/CBP to function as crucial integrators

for multiple signal transduction pathways.
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Data Presentation: Substrate Specificity of HAT
Families
The following tables summarize the known substrate specificities for key members of the major

HAT families.

Table 1: Qualitative Histone Substrate Specificity of Mammalian HATs

This table reviews the in vitro substrate specificity for several HAT enzymes, indicating lysine

residues that are highly acetylated (dark grey), weakly acetylated (light grey), or not acetylated

(white).

HAT
Enzy
me/C
ompl
ex

Histo
ne

K4 K9 K14 K18 K23 K27 K36 K56

GCN5/

PCAF
H3 ⬛ ⬛ ⬛ ⬛ ⬜

Tip60/

NuA4
H3 ⬜ ⬜ ⬜ ⬜ ⬜

MOZ/

MORF
H3 ⬛ ⬛ ⬜ ⬜

p300/

CBP
H3 ⬛ ⬛ ⬛ ⬛ ⬛

Rtt109

+

Vps75

H3 ⬛ ⬛

Rtt109

+ Asf1
H3 ⬛
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HAT
Enzyme/
Complex

Histone K5 K8 K12 K16 K20

GCN5/PCA

F
H4 ⬜ ⬜

Tip60/NuA

4
H4 ⬛ ⬛ ⬛ ⬛

MOZ/MOR

F
H4 ⬜ ⬜ ⬜ ⬜

p300/CBP H4 ⬛ ⬛ ⬛ ⬛

HAT1 H4 ⬛ ⬛

Source: Adapted from data presented in ResearchGate, reviewing multiple publications. Note:

ND (Not Determined) values from the source are represented as empty cells.

Table 2: Comparison of Kinetic Constants for HAT-Catalyzed Acetyl Transfer

This table provides quantitative data on the catalytic efficiency and substrate affinity for

different HATs. A lower KM value indicates higher affinity for the substrate.

HAT kcat (s-1)
KM Acetyl-CoA
(µM)

KM Peptide
Substrate (µM)

Reference

p300 4.1 ± 0.1 x 100 40 ± 0.6 1.6 ± 0.1 x 102 [26•] in

Gcn5 1.6 ± 0.1 x 101 1.2 ± 0.1 x 101 1.9 ± 0.2 x 102 in

Esa1 3.0 ± 0.2 x 10-3 1.5 ± 0.2 x 101 2.5 ± 0.4 x 102 [23•] in

Piccolo NuA4 5.0 ± 0.2 x 100 1.7 ± 0.2 x 101 1.1 ± 0.1 x 101 in

Rtt109-Vps75 3.0 ± 0.1 x 100 2.5 ± 0.2 x 101 1.3 ± 0.1 x 101 [28•] in

Source: Adapted from Berndsen, C.E., and Denu, J.M. (2008). Catalysis and Substrate

Selection by Histone/Protein Lysine Acetyltransferases.
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Mandatory Visualization
// Positional alignment {rank=same; TF; HDAC;} {rank=same; HAT; Histone_C; Histone_R;}

{rank=same; Gene_Off; Gene_On;}

// Invisible edges for layout edge [style=invis]; TF -> HDAC; HAT -> Histone_C; Histone_C ->

Histone_R; Histone_R -> HDAC; Gene_Off -> Gene_On; } .dot Caption: General signaling

pathway of HATs and HDACs in gene regulation.

Experimental Protocols
Determining the substrate specificity and kinetic parameters of HATs is fundamental to their

study. Below are methodologies for key experiments.

Protocol: In Vitro HAT Activity Assay (Colorimetric)
This protocol describes a non-radioactive method to measure HAT activity by detecting the co-

product of the acetylation reaction, Coenzyme A (CoA).

Materials:

Recombinant HAT enzyme of interest.

Histone peptide substrate (e.g., H3 peptide corresponding to amino acids 1-21).

Acetyl-CoA.

HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

CoA detection reagents (e.g., soluble tetrazolium dye).

96-well microplate.

Spectrophotometer.

Methodology:

Reaction Setup: Prepare a master mix containing HAT Assay Buffer, the histone peptide

substrate, and the CoA detection reagents.
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Enzyme Addition: Add a defined amount of the recombinant HAT enzyme to the wells of the

microplate. Include a "no enzyme" control well.

Initiate Reaction: Start the reaction by adding Acetyl-CoA to each well. The final volume

should be consistent (e.g., 100 µL).

Incubation and Measurement: Immediately place the microplate in a spectrophotometer pre-

set to the appropriate temperature (e.g., 37°C). Measure the absorbance at the required

wavelength (e.g., ~450 nm for tetrazolium dyes) kinetically over a period of 30-60 minutes.

Data Analysis: The rate of change in absorbance is proportional to the rate of CoA production

and thus to the HAT activity. Calculate the initial reaction velocity (V0) from the linear portion

of the reaction curve.

Source: Based on principles of commercially available colorimetric HAT assay kits.
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Protocol: Determination of Michaelis-Menten Constants
(KM)
This protocol is essential for quantifying the affinity of a HAT for its substrates.

Methodology:

KM for Histone Substrate: Set up a series of HAT reactions as described above. Keep the

concentration of Acetyl-CoA constant and in excess (typically >10 times the expected KM).

Vary the concentration of the histone peptide substrate across a range that brackets the

expected KM (e.g., 0.2x to 5x KM). Use at least eight different concentrations.

KM for Acetyl-CoA: Perform the reciprocal experiment. Keep the histone peptide

concentration constant and in excess while titrating the concentration of Acetyl-CoA.

Data Analysis: For each substrate, measure the initial reaction velocity (V0) at each

concentration. Plot V0 against the substrate concentration.

Curve Fitting: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to

the Michaelis-Menten equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]). This will yield the values for KM

and Vmax.

Calculate kcat: The turnover number, kcat, can be calculated using the equation k꜀ₐₜ = Vₘₐₓ /

[E], where [E] is the total enzyme concentration used in the assay.

Source: Adapted from standard enzyme kinetics procedures described for HATs.
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In conclusion, the major families of histone acetyltransferases exhibit distinct and complex

patterns of substrate specificity. While p300/CBP are promiscuous enzymes targeting a wide

range of proteins, the GNAT and MYST families have more defined preferences for specific

histone lysine residues. This specificity is not solely determined by the catalytic domain but is

dynamically modulated by the enzyme's inclusion in larger protein complexes and its

interaction with other factors like histone chaperones. A thorough understanding of these

specificities, supported by robust experimental data, is essential for elucidating their biological

roles and for the development of targeted therapeutic agents against epigenetic dysregulation

in disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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